molecular formula C19H19N5O4 B2994870 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1327574-46-8

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2994870
CAS No.: 1327574-46-8
M. Wt: 381.392
InChI Key: XJATUWUREOJREH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a specialized chemical compound offered for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its versatile interactions with biological targets . The scaffold incorporates a pyrimidine ring, a common pharmacophore in drug discovery, linked via an azetidine spacer to a dimethoxyphenyl ketone group . Compounds containing the 1,2,4-oxadiazole motif have demonstrated significant potential in various research areas, including the development of kinase inhibitors . The specific stereochemistry and three-dimensional structure introduced by the azetidine ring can be critical for achieving selective target engagement. The dimethoxyphenyl moiety is a structural feature found in various biologically active molecules and can influence the compound's electronic properties and binding affinity . This product is intended for laboratory research applications by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Handling should be conducted in accordance with all applicable local, state, and federal regulations and laboratory safety standards. Researchers should consult the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-26-14-5-4-12(8-15(14)27-2)9-16(25)24-10-13(11-24)19-22-18(23-28-19)17-20-6-3-7-21-17/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJATUWUREOJREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives

The target compound’s 1,2,4-oxadiazole core (vs. 1,3,4-oxadiazole in ) offers distinct electronic properties due to nitrogen positioning. 1,2,4-Oxadiazoles are more resistant to hydrolysis, enhancing metabolic stability . For example, compound 4a (1,3,4-oxadiazole) showed moderate anticancer activity in screening assays, whereas pyrimidine-fused 1,2,4-oxadiazoles (e.g., 4a–k in ) demonstrated enhanced antimicrobial potency due to improved π-stacking .

b) Azetidine vs. Larger Heterocycles

For instance, azetidine-containing analogs in kinase inhibitors exhibit higher selectivity due to reduced conformational flexibility .

c) Pyrimidine Substituents

The pyrimidin-2-yl group in the target compound contrasts with pyridin-4-yl () or dihydropyrimidinone () substituents. Pyrimidine’s dual nitrogen atoms facilitate stronger interactions with ATP-binding pockets in kinases, as seen in FDA-approved drugs like gefitinib .

d) 3,4-Dimethoxyphenyl Group

This substituent enhances lipophilicity and electron density compared to simpler phenyl groups (e.g., in ). Similar dimethoxyphenyl motifs in improved yield and crystallinity in pyrazoline derivatives, suggesting analogous benefits in solubility and synthesis for the target compound .

Bioactivity Hypotheses

While direct data for the target compound is unavailable, structural analogs suggest:

  • Anticancer Potential: Pyrimidine-oxadiazole hybrids () inhibit tubulin polymerization or kinase activity (IC50: 0.5–10 μM in similar compounds) .
  • Antimicrobial Activity : The 3,4-dimethoxyphenyl group may enhance membrane penetration, as seen in oxadiazole-containing antifungals (MIC: 8–32 μg/mL) .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H21N5O4\text{C}_{19}\text{H}_{21}\text{N}_5\text{O}_4

Key Properties

PropertyValue
Molecular Weight373.41 g/mol
Molecular FormulaC19H21N5O4
LogP2.45
Polar Surface Area85.6 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole and pyrimidine compounds exhibit significant antimicrobial activity. The compound has shown promising results against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro assays demonstrated that the compound exhibits an IC50 value comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

Anticancer Properties

Research has also highlighted the anticancer properties of compounds containing the oxadiazole moiety. The compound showed cytotoxic effects on several cancer cell lines:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, mediated through the activation of caspases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives including our compound against S. aureus and E. coli . The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, which is significantly lower than many conventional antibiotics .
  • Anticancer Activity Assessment :
    • In a comparative study involving MCF-7 cells, the compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, leading to a substantial increase in apoptotic cells as evidenced by flow cytometry analysis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • The pyrimidine and oxadiazole rings facilitate binding to DNA and RNA polymerases, inhibiting nucleic acid synthesis.
  • The azetidine moiety enhances lipophilicity, allowing better membrane permeability and cellular uptake.

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